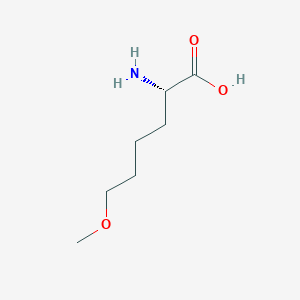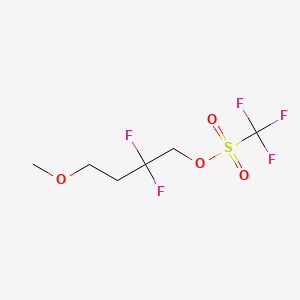
2,2-Difluoro-4-methoxybutyltrifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of both difluoro and trifluoromethanesulfonate groups, which impart distinct chemical properties. This compound is utilized in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-4-methoxybutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For instance, nucleophilic substitution with an amine would yield a corresponding amine derivative.
Applications De Recherche Scientifique
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The difluoro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-difluoroethyl trifluoromethanesulfonate
- 2,2,2-trifluoroethyl trifluoromethanesulfonate
- Difluoromethyl triflate
Uniqueness
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate is unique due to the presence of both difluoro and methoxy groups, which provide distinct electronic and steric effects. This makes it a versatile reagent in organic synthesis, offering different reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H9F5O4S |
|---|---|
Poids moléculaire |
272.19 g/mol |
Nom IUPAC |
(2,2-difluoro-4-methoxybutyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H9F5O4S/c1-14-3-2-5(7,8)4-15-16(12,13)6(9,10)11/h2-4H2,1H3 |
Clé InChI |
JTFFVBSMSNTDSH-UHFFFAOYSA-N |
SMILES canonique |
COCCC(COS(=O)(=O)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


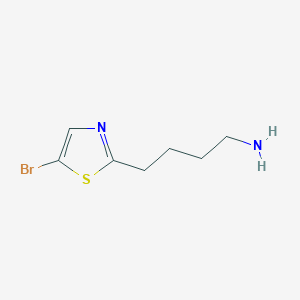
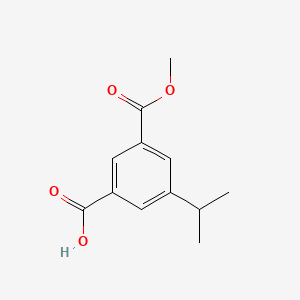
![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
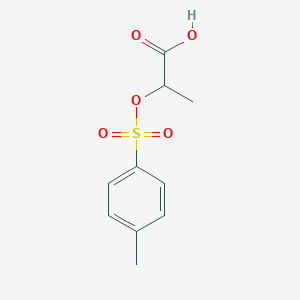
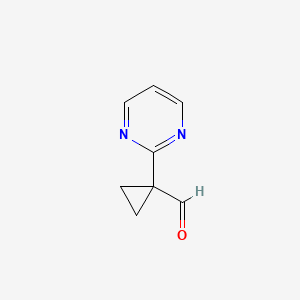
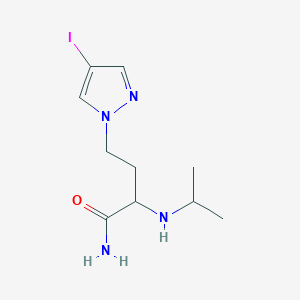
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)
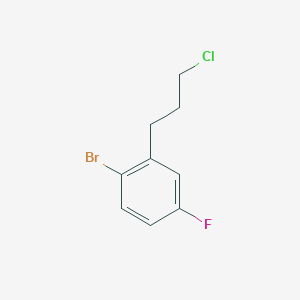
![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
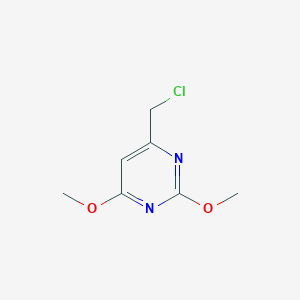

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
